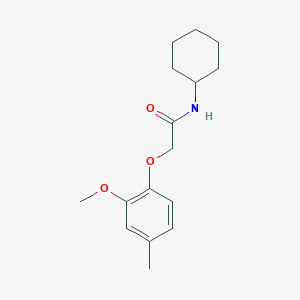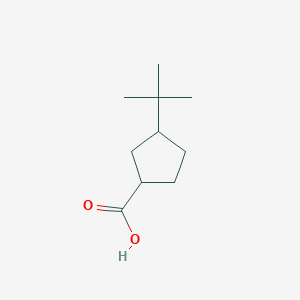
1-(azidomethyl)-2,3-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethyl)-2,3-dichlorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a dichlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azidomethyl)-2,3-dichlorobenzene typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azidomethyl group. The reaction can be represented as follows:
2,3-Dichlorobenzyl chloride+Sodium azide→this compound+Sodium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azidomethyl)-2,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, DMF, controlled temperature.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.
Reduction Reactions: Lithium aluminum hydride, ether solvents, low temperature.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Aminomethyl-2,3-dichlorobenzene.
Aplicaciones Científicas De Investigación
1-(Azidomethyl)-2,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(azidomethyl)-2,3-dichlorobenzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-(Azidomethyl)-5H-tetrazole: Known for its high energy and reactivity, used in energetic materials.
1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a methyl group, used in coordination chemistry.
1-Azidopropyl-5H-tetrazole: Contains a propyl group, also used in energetic materials and coordination compounds.
Uniqueness: 1-(Azidomethyl)-2,3-dichlorobenzene is unique due to the presence of both azido and dichlorobenzene groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and material science.
Propiedades
IUPAC Name |
1-(azidomethyl)-2,3-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-3-1-2-5(7(6)9)4-11-12-10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXTUDGGKVGYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)

![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)

![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)

![8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6612695.png)




![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
